molecular formula C18H21ClN4O2S B2405695 7-(4-chlorobenzyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 327168-52-5

7-(4-chlorobenzyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2405695
CAS RN: 327168-52-5
M. Wt: 392.9
InChI Key: XHSATWIZIRGDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorobenzyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as CPITP, is a synthetic compound that has been extensively studied in scientific research. CPITP belongs to the class of purine derivatives and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Bioactive Heterocyclic Substituents in Medicinal Chemistry

  • A comprehensive review highlighted the significance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in medicinal chemistry, particularly in purine and pyrimidine nucleobases, nucleosides, and their analogues. The review covers 135 heteroaryl-substituted and 35 aryl-substituted derivatives and discusses the modifications performed on the lead compound structure to optimize activity and selectivity for various therapeutic applications, including antiviral, antitumor, antimycobacterial, and antiparkinsonian activities (Ostrowski, 2022).

Purine-utilizing Enzymes Inhibitors

  • Another study focused on purine-utilizing enzymes (PUEs) which are involved in the catabolism of nitrogen-containing bases, purines, and pyrimidines, and play a vital role in several diseases including malaria, cancer, rheumatoid arthritis, inflammation, tissue rejection, and autoimmune disorders. The review discusses a broad spectrum of medicinal activities exhibited by heterocyclics as purine-utilizing enzyme inhibitors (PUEIs), emphasizing the balance between empirical and rational approaches in the design and development of new PUEIs (Chauhan & Kumar, 2015).

Role of Tautomerism in Nucleic Acid Bases

  • The study on the tautomerism of nucleic acid bases sheds light on how tautomeric equilibria of purine and pyrimidine bases may change due to interactions with their environment. It reviews the change in stabilities of tautomers as a result of these interactions, providing insight into the structural and environmental factors influencing the stability and reactivity of nucleic acid bases and their analogues (Person et al., 1989).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c1-11(2)8-9-26-18-20-15-14(16(24)21-17(25)22(15)3)23(18)10-12-4-6-13(19)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSATWIZIRGDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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